(4-Isobutyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine
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Overview
Description
(4-Isobutyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine is a complex organic compound belonging to the class of seven-membered heterocycles. This compound features a unique structure that includes an oxazepine ring fused with a benzene ring, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Isobutyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine typically involves multicomponent heterocyclization reactions. One common method is the recyclization of small and medium carbo-, oxa-, or azacyclanes . These reactions often require specific catalysts and controlled conditions to ensure the formation of the desired oxazepine ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
(4-Isobutyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry
In chemistry, (4-Isobutyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology
In biological research, this compound can be used to study the effects of oxazepine derivatives on various biological systems. Its structure allows it to interact with different biological targets, making it useful for drug discovery and development.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets could make it useful in treating various diseases.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and engineering.
Mechanism of Action
The mechanism of action of (4-Isobutyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other seven-membered heterocycles such as azepines, benzodiazepines, and thiazepines . These compounds share structural similarities but differ in their specific functional groups and biological activities.
Uniqueness
What sets (4-Isobutyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine apart is its unique combination of an oxazepine ring fused with a benzene ring and the presence of an isobutyl group. This unique structure gives it distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
(4-Isobutyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine is a compound belonging to the oxazepine class of heterocycles. This compound has garnered attention due to its potential biological activities, including neuroprotective effects and interactions with various biological targets. This article reviews the current understanding of its biological activity based on diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C_{15}H_{20}N_2O
- Molecular Weight : 244.34 g/mol
- Functional Groups : Contains an oxazepine ring and an amine group.
Neuroprotective Effects
Research indicates that compounds with oxazepine structures may exhibit neuroprotective properties. For instance, studies have shown that similar compounds can modulate neuroinflammation and oxidative stress pathways, potentially offering therapeutic benefits in neurodegenerative diseases .
Cytotoxicity and Selectivity
A related study highlighted the cytotoxic effects of benzodiazepine derivatives on T-cells. The presence of an electron-rich heterocycle in the structure was essential for achieving sub-micromolar potency against transformed B- and T-cells. This suggests that this compound may also possess selective cytotoxicity towards specific cell types .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies provide insights into how modifications to the oxazepine framework influence biological activity. For example:
- Substituent Variations : Changes in substituents at the C3 position significantly affect potency and selectivity. Larger aromatic groups enhance cytotoxicity .
- Activity Enhancement : Compounds with branched or cyclic groups have shown improved activity compared to their linear counterparts .
Case Study 1: Neuroprotection in Models of Oxidative Stress
In a study examining the neuroprotective effects of oxazepine derivatives, researchers found that compounds similar to this compound significantly reduced neuronal cell death in models of oxidative stress. The mechanism involved the inhibition of reactive oxygen species (ROS) production and modulation of apoptotic pathways .
Case Study 2: Anticancer Activity
Another investigation into the anticancer properties of related oxazepine compounds demonstrated that they could induce apoptosis in cancer cell lines through caspase activation and mitochondrial membrane potential disruption. The findings suggest a potential role for this compound in cancer therapy .
Research Findings Summary Table
Properties
Molecular Formula |
C14H22N2O |
---|---|
Molecular Weight |
234.34 g/mol |
IUPAC Name |
[4-(2-methylpropyl)-3,5-dihydro-2H-1,4-benzoxazepin-7-yl]methanamine |
InChI |
InChI=1S/C14H22N2O/c1-11(2)9-16-5-6-17-14-4-3-12(8-15)7-13(14)10-16/h3-4,7,11H,5-6,8-10,15H2,1-2H3 |
InChI Key |
HACQQCKCQYLHKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1CCOC2=C(C1)C=C(C=C2)CN |
Origin of Product |
United States |
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